molecular formula C7H4ClNO3S B1585199 2-Chlorobenzenesulfonyl isocyanate CAS No. 64900-65-8

2-Chlorobenzenesulfonyl isocyanate

Cat. No. B1585199
CAS RN: 64900-65-8
M. Wt: 217.63 g/mol
InChI Key: LALCDSDHLXWTTL-UHFFFAOYSA-N
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Patent
US04485053

Procedure details

In a flask equipped with a stirrer, reflux condenser and nitrogen bubbling apparatus, were mixed 5 g (0.03 mole) o-chlorobenzenesulfonamide, 50 ml (0.686 mole) thionyl chloride and 2 drops of pyridine. Then 3.9 g (0.03 mole) chlorocarbonylsulfenyl chloride was slowly added.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].S(Cl)(Cl)=O.Cl[C:17](SCl)=[O:18]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]=[C:17]=[O:18])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC(=O)SCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.